Acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol
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Overview
Description
Acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol is an organic compound with a unique structure that combines an acetic acid moiety with a phenylsulfanyl group and a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenylsulfanylbut-3-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenylsulfanylbut-3-en-1-ol: Lacks the acetic acid moiety, resulting in different chemical properties and reactivity.
Acetic acid: A simpler structure without the phenylsulfanyl and butenol groups, leading to different applications and reactivity.
Phenylsulfanylbut-3-en-1-ol: Similar structure but without the acetic acid and methyl groups, affecting its chemical behavior and applications.
Uniqueness
Acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its specific interactions and reactions can be leveraged for desired outcomes .
Properties
CAS No. |
90936-35-9 |
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Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
acetic acid;3-methyl-1-phenylsulfanylbut-3-en-1-ol |
InChI |
InChI=1S/C11H14OS.C2H4O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10;1-2(3)4/h3-7,11-12H,1,8H2,2H3;1H3,(H,3,4) |
InChI Key |
GIQZKRCZOIRDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(O)SC1=CC=CC=C1.CC(=O)O |
Origin of Product |
United States |
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